(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure featuring an ethylthio group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the chiral centers play crucial roles in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-(Methylthio)pyrrolidine-2-carboxylic acid
- (2S,3S)-3-(Propylthio)pyrrolidine-2-carboxylic acid
- (2S,3S)-3-(Butylthio)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,3S)-3-(Ethylthio)pyrrolidine-2-carboxylic acid is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties compared to its analogs. The size and electronic properties of the ethylthio group influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C7H13NO2S |
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Molecular Weight |
175.25 g/mol |
IUPAC Name |
(2S,3S)-3-ethylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-2-11-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
HAGOWULQGGMWEQ-NTSWFWBYSA-N |
Isomeric SMILES |
CCS[C@H]1CCN[C@H]1C(=O)O |
Canonical SMILES |
CCSC1CCNC1C(=O)O |
Origin of Product |
United States |
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